4-Benzyl-1-methylpiperazine-2,6-dione
Description
Properties
CAS No. |
62787-63-7 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-benzyl-1-methylpiperazine-2,6-dione |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(15)8-14(9-12(13)16)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
JVFKAMMGEVOTFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN(CC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of piperazine-2,6-dione derivatives allows for tailored applications. Below is a comparative analysis of 4-benzyl-1-methylpiperazine-2,6-dione and its analogs:
Table 1: Key Structural and Functional Differences
Key Findings
Substituent Effects on Reactivity and Yield
- Phenethyl vs. Methyl Groups : The 1-phenethyl analog () achieves higher yields (industrial scale) compared to methyl-substituted derivatives due to optimized solvent recovery and reduced energy consumption.
- Halogenated Aryl Groups : Substitution at the 1-position with electron-withdrawing groups (e.g., 4-chloro-2-fluorophenyl in ) enhances herbicidal activity. For instance, compound 4m (85% yield) exhibits potent activity, while dichloro derivatives (e.g., 4n ) show reduced yields (60%) due to steric hindrance .
Biological Activity
- Antihistamine vs. Herbicidal : Cyclizine (1-benzhydryl-4-methylpiperazine) demonstrates antihistamine properties but requires lengthy synthesis (280 hours reflux) , whereas fluorinated phenyl derivatives (e.g., 4o , 4q ) prioritize herbicidal efficacy with shorter reaction times (e.g., 83% yield for 4o ) .
- SIRT2 Activation : GSK184072, a pyrazine-2,6-dione analog, diverges functionally by targeting SIRT2 enzymes for neurodegenerative disease therapy, highlighting the scaffold’s versatility .
Synthetic Methodologies
- Brønsted Acid Catalysis : Modern methods for piperazine-2,6-diones emphasize eco-friendly protocols (e.g., recyclable solvents, reduced byproducts), contrasting with older benzhydryl chloride routes requiring hazardous reagents .
Q & A
Q. What are the common synthetic routes for 4-Benzyl-1-methylpiperazine-2,6-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group protection. For example, benzoic acid derivatives can serve as precursors, undergoing bromination and esterification before coupling with piperazine intermediates . Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst use : Tertiary amines (e.g., triethylamine) improve reaction rates in cyclization steps.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzylation .
- Purification : Column chromatography or recrystallization ensures >95% purity (verified via HPLC) .
Q. Which analytical techniques are critical for characterizing 4-Benzyl-1-methylpiperazine-2,6-dione, and how are data interpreted?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and piperazine ring vibrations at ~1250–1350 cm⁻¹ .
- ¹H/¹³C NMR : Identifies benzyl protons (δ 7.2–7.5 ppm) and methyl groups on piperazine (δ 2.2–2.5 ppm). Coupling patterns distinguish axial/equatorial conformers .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 260–280) validate the molecular weight, while fragmentation patterns confirm structural motifs .
Q. How should researchers select a theoretical framework for studying this compound’s reactivity or biological activity?
- Methodological Answer : Align hypotheses with established theories:
- Electronic Effects : Use frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites .
- Steric Interactions : Apply molecular mechanics models (e.g., MMFF94) to assess steric hindrance in substitution reactions .
- Biological Targets : Leverage structure-activity relationship (SAR) frameworks to link substituent effects (e.g., benzyl groups) to receptor binding .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and experimental reactivity data for 4-Benzyl-1-methylpiperazine-2,6-dione?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) to identify dominant pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states to explain discrepancies in reaction rates .
- Statistical Analysis : Use factorial design (e.g., 2³ designs) to isolate variables (temperature, solvent, catalyst) causing data variability .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Conduct stress tests at elevated temperatures (40–80°C) and pH extremes (1–13) with HPLC monitoring to track degradation products .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
- Microspectroscopic Imaging : Use techniques like AFM-IR to map degradation at molecular interfaces (e.g., crystal lattice defects) .
Q. How can AI-driven experimental design improve process optimization for large-scale synthesis?
- Methodological Answer :
- Machine Learning (ML) : Train models on historical reaction data (yield, purity) to predict optimal conditions (e.g., reagent ratios, mixing times) .
- Automation : Integrate robotic platforms for high-throughput screening of reaction parameters (e.g., catalyst loading) .
- Real-Time Analytics : Employ PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) for dynamic adjustments during synthesis .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities of 4-Benzyl-1-methylpiperazine-2,6-dione derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify confounding variables .
- SAR Re-evaluation : Re-test derivatives with standardized protocols, focusing on substituent effects (e.g., benzyl vs. phenyl groups) .
- Epistemic Frameworks : Apply Bradford-Hill criteria to assess causality between structural features and bioactivity .
Tables for Key Data
| Synthetic Method Comparison |
|---|
| Method |
| ------------------ |
| Alkylation |
| Reductive Amination |
| Cyclocondensation |
| Stability Study Design |
|---|
| Condition |
| -------------------- |
| Temperature |
| pH |
| Light Exposure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
